1-(2-(Phenoxymethyl)phenyl)piperazine
Description
1-(2-(Phenoxymethyl)phenyl)piperazine is a piperazine derivative featuring a phenoxymethyl group attached to the phenyl ring at the ortho position. This structural motif combines a piperazine core with an ether-linked phenyl moiety, which may influence its physicochemical properties, receptor binding affinity, and metabolic stability.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[2-(phenoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H20N2O/c1-2-7-16(8-3-1)20-14-15-6-4-5-9-17(15)19-12-10-18-11-13-19/h1-9,18H,10-14H2 |
InChI Key |
WLIGTTARDYGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Phenoxymethyl)phenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The piperazine is separated from the product stream, which contains various related chemicals .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Phenoxymethyl)phenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or sulfonium salts.
Major Products:
Oxidation: Oxidized derivatives of the phenyl or piperazine rings.
Reduction: Reduced forms of the compound, often leading to simpler amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-(Phenoxymethyl)phenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, including its potential use in drug formulations.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(Phenoxymethyl)phenyl)piperazine involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance transepithelial transport by affecting the permeability of the intestinal epithelium . This is achieved through its interaction with cellular membranes and transport proteins, facilitating the absorption of therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine ()
- Substituent : Electron-withdrawing trifluoromethyl (-CF₃) at the meta position.
- Synthesis : Typically via nucleophilic substitution or coupling reactions with aryl halides (e.g., ).
- Key Differences : The -CF₃ group enhances lipophilicity and may improve receptor binding through hydrophobic interactions.
1-(2-Methoxyphenyl)piperazine ()
- Substituent : Electron-donating methoxy (-OCH₃) at the ortho position.
- Synthesis : Coupling of substituted phenylpropionic acids with piperazine derivatives, followed by reduction ().
- Key Differences : Methoxy groups improve solubility and influence serotonin receptor selectivity ().
1-(2,3-Dichlorophenyl)piperazine ()
- Substituent : Halogen atoms (Cl) at the 2- and 3-positions.
- Synthesis : Halogenation of phenyl rings or substitution with chlorinated aryl halides ().
- Key Differences : Chlorine atoms increase molecular polarity and may enhance anti-dopaminergic activity ().
Target Compound: 1-(2-(Phenoxymethyl)phenyl)piperazine
- Substituent: Phenoxymethyl (-CH₂-O-Ph) at the ortho position.
- Synthesis : Likely involves alkylation or etherification of a pre-functionalized phenylpiperazine precursor (similar to ).
Antipsychotic Potential
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction. QSAR models highlight the importance of electron affinity (EA) and brain/blood partition coefficients (QPlogBB) .
- 1-(2-Methoxyphenyl)piperazine : Shows moderate 5-HT1A receptor affinity, influencing sympathetic nerve discharge (SND) modulation ().
Antibacterial Activity
- Substituted phenylpiperazine derivatives (): Antibacterial efficacy against Staphylococcus aureus and Escherichia coli is minimally affected by phenyl substituents, suggesting the piperazine core drives activity.
Receptor Selectivity
- 1-(3-Trifluoromethylphenyl)piperazine (): Variable effects on SND, with 5-HT1A agonists inhibiting SND and 5-HT2 agonists increasing it.
- 1-(1-Naphthyl)piperazine derivatives (): Exhibit mixed D2/5-HT1A receptor binding, highlighting the role of bulky substituents in modulating receptor interactions.
Physicochemical and Electronic Properties
Spectroscopic and Computational Insights
Thermodynamic Stability
- Phenoxymethyl vs. Hydroxyethyl Substituents (): Ether linkages (as in the target compound) offer greater hydrolytic stability compared to hydroxyethyl groups, which may undergo oxidation or esterification.
Comparative Data Table
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